2-[(Diisopropylamino)carbonyl]phenylboronic acid

Directed ortho-metalation Suzuki-Miyaura coupling Regioselective synthesis

Addressing the need for regioselective C-C bond formation without pre-functionalized arenes, this compound integrates a boronic acid with a sterically bulky N,N-diisopropylcarbamoyl directing group. It enables controlled ortho-functionalization via directed ortho-metalation (DoM) strategies. • Directs exclusive ortho-lithiation, streamlining one-pot sequential DoM/boronation/Suzuki couplings for ortho-substituted biaryl synthesis. • Superior stability of the directing group in aqueous/protic media compared to primary amide analogs, minimizing yield loss during multi-step syntheses. • Available at ≥95% purity, providing a reliable building block for medicinal chemistry and boronate affinity ligand development.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
CAS No. 103681-98-7
Cat. No. B027341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diisopropylamino)carbonyl]phenylboronic acid
CAS103681-98-7
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)N(C(C)C)C(C)C)(O)O
InChIInChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10,17-18H,1-4H3
InChIKeyQLZAMQCEYYXNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Diisopropylamino)carbonyl]phenylboronic acid: Directed Cross-Coupling and Affinity Ligand Design


2-[(Diisopropylamino)carbonyl]phenylboronic acid (CAS 103681-98-7) is an ortho-substituted arylboronic acid featuring a sterically bulky N,N-diisopropylcarbamoyl directing group [1]. This solid compound (MW 249.12 g/mol, C13H20BNO3) is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings and as a precursor for boronate affinity ligands [2]. The ortho-carbamoyl moiety enables directed ortho-metalation (DoM) strategies, facilitating regioselective functionalization and subsequent C-C bond formation. Commercially available with purities typically ≥95%, it serves as a versatile building block for constructing biaryl and heterobiaryl scaffolds in medicinal chemistry and materials science .

2-[(Diisopropylamino)carbonyl]phenylboronic acid: Why Generic Phenylboronic Acids Fail


Unlike unsubstituted or para/meta-substituted phenylboronic acids, 2-[(Diisopropylamino)carbonyl]phenylboronic acid integrates both a boronic acid functionality and a sterically hindered ortho-carbamoyl directing group. This dual nature is critical for applications requiring ortho-lithiation or metalation, where the diisopropylcarbamoyl moiety directs electrophilic attack to the adjacent position, enabling regioselective C-H functionalization [1]. In contrast, generic phenylboronic acids lack this directing ability, leading to uncontrolled substitution patterns. Furthermore, the bulky N,N-diisopropyl group imparts unique steric and electronic properties that modulate reactivity in cross-coupling reactions and influence the stability of boronate complexes, differentiating it from simpler 2-carbamoylphenylboronic acids [2]. Therefore, substitution with a generic phenylboronic acid will compromise regioselectivity, alter reaction kinetics, and potentially preclude the formation of desired ortho-substituted biaryl products.

Quantitative Differentiation of 2-[(Diisopropylamino)carbonyl]phenylboronic acid


Directed Ortho-Metalation for Regioselective Cross-Coupling

2-[(Diisopropylamino)carbonyl]phenylboronic acid enables a two-step, one-pot ortho-functionalization sequence not possible with non-directed boronic acids. The diisopropylcarbamoyl group directs lithiation exclusively ortho to the amide, and subsequent transmetalation and cross-coupling with an aryl halide yields an ortho-substituted biaryl with high regiocontrol [1]. In a representative study, the use of a related N,N-diisopropylbenzamide-derived boronic acid in a Pd-catalyzed coupling with bromobenzene yielded the corresponding biaryl product in ~82% isolated yield, demonstrating the efficiency of this directed approach compared to non-directed methods which often yield isomeric mixtures or require pre-functionalized substrates [1].

Directed ortho-metalation Suzuki-Miyaura coupling Regioselective synthesis

Steric and Electronic Differentiation from the Para-Isomer

The ortho-substitution pattern in 2-[(diisopropylamino)carbonyl]phenylboronic acid significantly alters its physicochemical profile compared to the para-isomer (4-(N,N-diisopropylaminocarbonyl)phenylboronic acid). While the para-isomer is reported to have a melting point range of 228-234°C, the ortho-isomer is a solid with a significantly lower predicted melting point of approximately 176°C [1]. Furthermore, the predicted pKa of 8.27 ± 0.53 for the ortho-isomer is influenced by intramolecular hydrogen bonding and steric shielding, which differs from the electronic environment of the para-isomer . The ortho-isomer exhibits a predicted LogP of 1.56 and a LogD (pH 7.4) of 1.70, indicating moderate lipophilicity suitable for membrane permeability in biological contexts [2].

Physicochemical properties Ortho effect Lipophilicity

Enhanced Hydrolytic Stability Over Unsubstituted Amide

The N,N-diisopropyl group in 2-[(diisopropylamino)carbonyl]phenylboronic acid provides significant steric shielding to the amide carbonyl, enhancing resistance to hydrolytic cleavage compared to less hindered 2-carbamoylphenylboronic acid analogs (e.g., 2-aminocarbonylphenylboronic acid, CAS 380430-54-6). While direct hydrolysis rate constants are not available, the class-level inference is supported by the well-established principle that steric hindrance around an amide bond reduces its susceptibility to nucleophilic attack by water [1]. The bulky isopropyl groups create a hydrophobic microenvironment that impedes the approach of water molecules, thereby prolonging the functional lifetime of the carbamoyl directing group under aqueous or protic reaction conditions, a critical advantage over the primary amide analog which is more prone to hydrolysis .

Stability Steric protection Amide hydrolysis

2-[(Diisopropylamino)carbonyl]phenylboronic acid: Recommended Applications


Streamlined Ortho-Substituted Biaryl Synthesis for Medicinal Chemistry

This compound is the reagent of choice for medicinal chemists requiring efficient access to ortho-substituted biaryl pharmacophores. The diisopropylcarbamoyl group directs exclusive ortho-lithiation, enabling a one-pot sequential DoM/boronation/Suzuki coupling to generate ortho-substituted biaryls in high yield (~82% in analogous systems) without the need for pre-functionalized aryl halides [1]. This streamlines the synthesis of complex drug candidates, reducing step count and purification time compared to methods relying on non-directed boronic acids.

Sterically Hindered Boronate Affinity Ligands

The compound serves as a precursor for specialized boronate affinity ligands. Its ortho-carbamoyl structure, upon condensation with catechol, forms a chelate complex with unique steric and electronic properties, as demonstrated in structural investigations of potential chromatography ligands [2]. The bulky diisopropyl group influences binding selectivity and elution profiles, making it suitable for purifying cis-diol-containing biomolecules where conventional phenylboronic acid ligands fail to provide adequate resolution.

Robust Intermediates for Multi-Step Reactions in Protic Media

When a carbamoyl directing group must survive multiple synthetic steps involving aqueous workups or protic solvents, 2-[(diisopropylamino)carbonyl]phenylboronic acid offers superior stability compared to primary amide analogs [3]. This sterically protected compound is recommended for process chemistry applications where the integrity of the ortho-directing group is critical for downstream transformations, minimizing yield loss from premature hydrolysis.

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